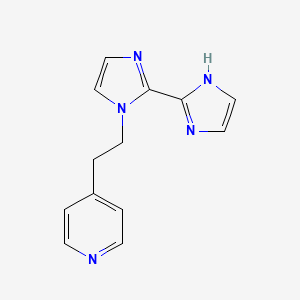
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, also known as PEBI, is a biologically active compound that has gained attention in recent years due to its potential applications in scientific research. PEBI is a heterocyclic organic compound that contains two imidazole rings and a pyridine ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The exact mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitter levels and melanin synthesis, respectively.
Biochemical and Physiological Effects:
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as antibacterial, antifungal, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole in scientific research is its ability to exhibit a range of biological activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research involving 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, including the development of new synthetic methods for producing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and the investigation of its potential applications in the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and to identify potential side effects associated with its use.
合成方法
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole can be synthesized using a variety of methods, including the condensation of two different imidazole derivatives and the reaction of 4-chloro-2-aminopyridine with imidazole. One of the most commonly used methods for synthesizing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is the reaction of 4-chloro-2-aminopyridine with 1,2-diaminobenzene in the presence of a palladium catalyst.
科学研究应用
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit antioxidant and anti-inflammatory properties, making it a valuable tool for studying various biological processes.
属性
IUPAC Name |
4-[2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-14-5-2-11(1)3-9-18-10-8-17-13(18)12-15-6-7-16-12/h1-2,4-8,10H,3,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXWESZKSCQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CN=C2C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

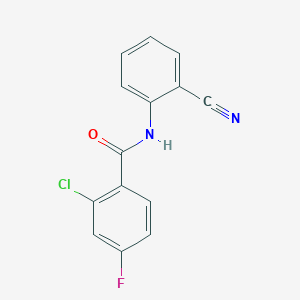
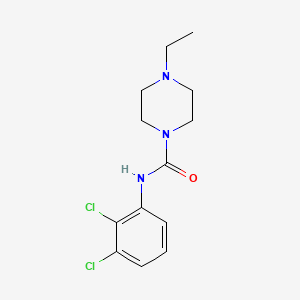
![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)
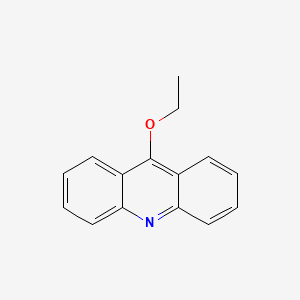
![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
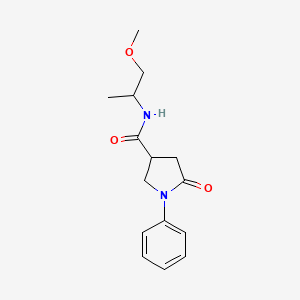
![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5330422.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)